molecular formula C10H11N3 B175665 5-methyl-3-phenyl-1H-pyrazol-4-amine CAS No. 112884-51-2

5-methyl-3-phenyl-1H-pyrazol-4-amine

Cat. No. B175665
M. Wt: 173.21 g/mol
InChI Key: PXHOKIKYPZXSKW-UHFFFAOYSA-N
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Description

“5-methyl-3-phenyl-1H-pyrazol-4-amine” is an aminopyrazole derivative . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular formula of “5-methyl-3-phenyl-1H-pyrazol-4-amine” is C10H11N3 . The molecular weight is 173.22 g/mol .


Chemical Reactions Analysis

“5-methyl-3-phenyl-1H-pyrazol-4-amine” reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Physical And Chemical Properties Analysis

The physical form of “5-methyl-3-phenyl-1H-pyrazol-4-amine” is a powder . The melting point is between 88-90°C .

Scientific Research Applications

1. Reductive Cyclization and Microwave Synthesis

Szlachcic et al. (2020) investigated pyrazole derivatives, focusing on the reductive cyclization process leading to 1H-pyrazolo[3,4-b]quinoxalines. They noted the key role of intramolecular hydrogen bonds in affecting the reactivity of these compounds and proposed microwave irradiation as an alternative synthesis method (Szlachcic et al., 2020).

2. Dyeing Properties of Pyrazolone Derivatives

In 2012, Bagdatli and Ocal explored the dyeing properties of new azo and bisazo dyes derived from 5-pyrazolones, which include derivatives of 5-methyl-3-phenyl-1H-pyrazol-4-amine. They characterized these dyes through spectroscopic methods and evaluated their dyeing performance and fastness (Bagdatli & Ocal, 2012).

3. NMR Reference Compounds for Tautomerism in Azo Dyes

Deneva et al. (2019) studied azo dyes derived from 5-methyl-3-phenyl-1H-pyrazol-4-amine to serve as NMR reference compounds in evaluating tautomeric states. They utilized molecular spectroscopy and quantum-chemical calculations to understand the tautomeric forms of these compounds (Deneva et al., 2019).

4. Tautomerism of Schiff Base Derivatives

Amarasekara et al. (2009) demonstrated the exclusive presence of the amine-one(I) tautomeric form in Schiff base derivatives of 4-acetyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one in both solution and solid states. This study provided insights into the structural tautomerism of these compounds (Amarasekara et al., 2009).

5. Synthesis of Pyrazolo[1,5-a] Pyrimidine Derivatives

Li-feng (2011) reported on the synthesis and characterization of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, which included 5-methyl-3-phenyl-1H-pyrazol-4-amine. These compounds have shown significant biological activities, especially in medicine (Xu Li-feng, 2011).

Safety And Hazards

The safety information available indicates that “5-methyl-3-phenyl-1H-pyrazol-4-amine” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Pyrazole and its derivatives have attracted the attention of many researchers due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions of “5-methyl-3-phenyl-1H-pyrazol-4-amine” could be in the development of new drugs with diverse therapeutic activities.

properties

IUPAC Name

5-methyl-3-phenyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHOKIKYPZXSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-phenyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
AM Fahim, MA Shalaby - Journal of Molecular Structure, 2019 - Elsevier
… When enaminonitriles 4a and 4b was treated with 5-methyl-3-phenyl-1H-pyrazol-4-amine (12) in refluxing pyridine, it afforded the N-(4-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)…
Number of citations: 52 www.sciencedirect.com

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